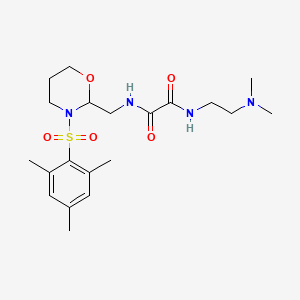

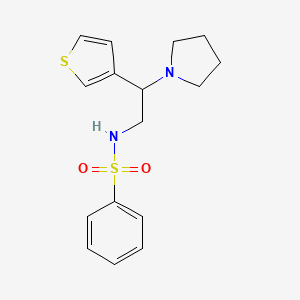

![molecular formula C18H20N4S B2360803 5-(4-Cyclohexylphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 861210-27-7](/img/structure/B2360803.png)

5-(4-Cyclohexylphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Heterocyclic Scaffold in Pharmacology

The compound 5-(4-Cyclohexylphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine belongs to the class of [1,2,4]Triazolo[1,5-a]pyrimidines, which are important heterocyclic scaffolds. This class is known for a wide range of pharmacological activities, including anticancer, antimicrobial, anti-tubercular, and as CB2 cannabinoid agonists. The significance of [1,2,4]triazolo[1,5-a]pyrimidine moiety in medicinal chemistry is underscored by its inclusion in several clinical trials and marketed drugs like Trapidil and Essramycin (Merugu, Cherukupalli, & Karpoormath, 2022).

Antibacterial Properties

A novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized and showed antibacterial activity against various microbial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Lahmidi et al., 2019).

Synthesis and Structural Analysis

The synthesis of 7-aryl(alkyl)1,2,4-triazolo[1,5-a]pyrimidine using conventional methods has been a subject of interest in both medicinal and agricultural chemistry, indicating the compound's relevance in these fields (Scapin et al., 2013).

Supramolecular Architecture

The molecular structure of a closely related compound, 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, was studied in different crystal environments. This research is pivotal for understanding the biological activity of coordination compounds involving triazolo[1,5-a]pyrimidine molecules (Canfora et al., 2010).

Potential in Medicinal Chemistry

Further research into [1,2,4]triazolo[1,5-a]pyrimidines has documented their antiparasitic, antimicrobial, and anticancer activities. This underscores the compound's potential for development in medicinal chemistry (Fizer & Slivka, 2016).

Future Directions

The development and targeted synthesis of azolo[1,2,4]triazines, which includes compounds like 5-(4-Cyclohexylphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine, remains highly relevant. In recent years, the number of publications on their synthesis has significantly increased, mainly related to the search for biologically active compounds with respect to known and new infectious agents .

Properties

IUPAC Name |

5-(4-cyclohexylphenyl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4S/c1-23-18-20-17-19-16(11-12-22(17)21-18)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h7-13H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABCQYYHVONHQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN2C=CC(=NC2=N1)C3=CC=C(C=C3)C4CCCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-Methyl-1H-imidazol-2-yl)thio]acetic acid hydrochloride](/img/no-structure.png)

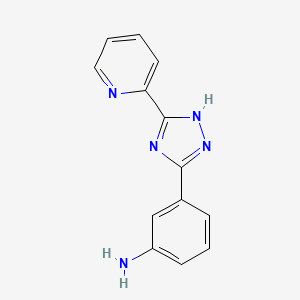

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride](/img/structure/B2360722.png)

![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-phenylpropan-1-one](/img/structure/B2360724.png)

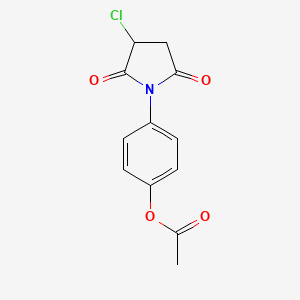

![1-{1-[(3-Chlorophenyl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2360735.png)

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)pivalamide](/img/structure/B2360739.png)

![5-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine](/img/structure/B2360743.png)